Tauroglycocholic acid, sodium salt
Overview
Description
Tauroglycocholic acid, sodium salt is a bile acid derivative that plays a crucial role in the digestion and absorption of fats. It is a conjugate of glycocholic acid and taurine, and it is commonly used in scientific research due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tauroglycocholic acid, sodium salt can be synthesized through the conjugation of glycocholic acid with taurine. The reaction typically involves the activation of the carboxyl group of glycocholic acid, followed by the nucleophilic attack of taurine. This process can be facilitated by using coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves the extraction of bile acids from animal sources, followed by chemical modification to achieve the desired conjugation. The process includes purification steps to ensure high purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Tauroglycocholic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different bile acid derivatives.
Reduction: Reduction reactions can modify its functional groups, altering its properties.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated bile acids, while reduction can yield deoxycholic acid derivatives.
Scientific Research Applications
Tauroglycocholic acid, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.
Biology: It plays a role in studying bile acid metabolism and its effects on cellular functions.
Medicine: It is used in drug delivery systems to enhance the absorption of therapeutic agents.
Industry: It is employed in the formulation of pharmaceuticals and nutraceuticals.
Mechanism of Action
Tauroglycocholic acid, sodium salt exerts its effects by interacting with bile acid receptors and transporters. It acts as a detergent to solubilize fats, facilitating their absorption in the intestines. The compound also modulates the activity of the farnesoid X receptor (FXR) and the bile salt export pump (BSEP), which are involved in bile acid homeostasis and lipid metabolism.
Comparison with Similar Compounds
Similar Compounds
- Taurocholic acid, sodium salt
- Glycocholic acid, sodium salt
- Taurodeoxycholic acid, sodium salt
Uniqueness
Tauroglycocholic acid, sodium salt is unique due to its specific conjugation with taurine, which imparts distinct physicochemical properties. This conjugation enhances its solubility and stability, making it particularly useful in various research and industrial applications.
Biological Activity
Tauroglycocholic acid (NaGCH) is a bile acid derivative that plays a significant role in various biological processes, particularly in lipid metabolism and gut microbiota modulation. This article delves into the biological activities of NaGCH, supported by research findings, data tables, and case studies.
Overview of Tauroglycocholic Acid
Chemical Structure and Properties:
- Molecular Formula: C26H45N1O6S
- Molecular Weight: 511.72 g/mol
- Solubility: Soluble in water due to its sodium salt form.
NaGCH is synthesized from taurocholic acid and glycine, forming a conjugated bile acid that is crucial for emulsifying dietary fats and facilitating their absorption in the intestine.
Gene Expression Modulation
Research indicates that NaGCH significantly influences gene expression related to fatty acid metabolism and amino acid transport. A study utilizing RNA sequencing revealed that NaGCH upregulates genes involved in threonine and serine metabolism while downregulating genes associated with pathogenicity in enterotoxigenic E. coli (ETEC) strains. Notable genes affected include:
- tdcA : Transcriptional activator for threonine-serine operon.
- gspD : Involved in type-2 secretion systems.
These findings suggest that NaGCH can modulate metabolic pathways, potentially impacting gut health and pathogen resistance .
Inhibition of Bile Salt Absorption
NaGCH has been shown to inhibit the absorption of taurocholate when present in the mucosal medium. This competitive inhibition indicates its role as a regulator of bile salt transport, which is critical for maintaining bile acid homeostasis . The following table summarizes the effects of NaGCH on taurocholate absorption:
Condition | Taurocholate Absorption (mpmoles/ml) |
---|---|
Control | 240 |
NaGCH Present | 86 |
Sodium Deprivation | Significant decrease below 80 mM |
This competitive inhibition suggests that NaGCH may influence enterohepatic circulation dynamics, affecting overall bile acid recycling .
Gut Microbiota Interaction
NaGCH has been implicated in shaping the gut microbiota composition. Its presence can alter the microbial landscape, promoting beneficial bacteria while inhibiting pathogenic species. This modulation is particularly relevant in conditions such as Clostridioides difficile infections, where bile acids play a protective role against pathogen colonization .
Clinical Case Studies
- Metabolic Disorders : A clinical study indicated that patients with metabolic disorders exhibited altered bile acid profiles, including reduced levels of taurocholic acid derivatives. Supplementation with NaGCH showed promise in restoring normal bile acid profiles and improving metabolic parameters .
- Liver Disease : In animal models of liver disease, administration of NaGCH resulted in improved liver function markers and reduced hepatic inflammation. This effect is attributed to its role in enhancing bile flow and reducing cholestasis .
Properties
IUPAC Name |
sodium;2-[[2-[4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetyl]amino]ethanesulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H48N2O8S.Na/c1-16(4-7-24(34)30-15-25(35)29-10-11-39(36,37)38)19-5-6-20-26-21(14-23(33)28(19,20)3)27(2)9-8-18(31)12-17(27)13-22(26)32;/h16-23,26,31-33H,4-15H2,1-3H3,(H,29,35)(H,30,34)(H,36,37,38);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUODKHBECQMSKY-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H47N2NaO8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41945-48-6 | |
Record name | Sodium N-(N-choloylglycyl)taurinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.524 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.